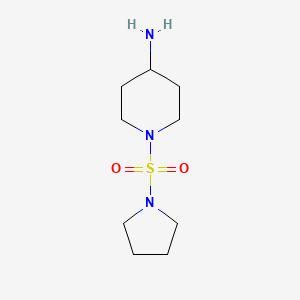

1-(Pyrrolidine-1-sulfonyl)piperidin-4-amine

Description

1-(Pyrrolidine-1-sulfonyl)piperidin-4-amine is a heterocyclic organic compound featuring a piperidine core substituted with a pyrrolidine sulfonyl group at the nitrogen atom and an amine group at the 4-position. This structure combines the rigidity of the piperidine ring with the electron-withdrawing sulfonyl group and the flexibility of the pyrrolidine moiety.

Properties

IUPAC Name |

1-pyrrolidin-1-ylsulfonylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O2S/c10-9-3-7-12(8-4-9)15(13,14)11-5-1-2-6-11/h9H,1-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYVLLISEIIDXMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)N2CCC(CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyrrolidine-1-sulfonyl)piperidin-4-amine typically involves the formation of the pyrrolidine and piperidine rings followed by their functionalization. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the heterocyclic rings. The sulfonylation of the pyrrolidine ring can be achieved using sulfonyl chlorides in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient cyclization and sulfonylation steps, as well as the employment of robust catalysts to enhance reaction rates and yields. The purification of the final product is typically achieved through crystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

1-(Pyrrolidine-1-sulfonyl)piperidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce any carbonyl groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced amines and alcohols.

Substitution: Various substituted amines and derivatives

Scientific Research Applications

The compound 1-(Pyrrolidine-1-sulfonyl)piperidin-4-amine (CAS No. 1042654-07-8) has garnered attention in various scientific research domains due to its unique structural features and potential applications. This article explores its applications, particularly in medicinal chemistry and biological research, supported by data tables and case studies.

Structural Formula

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Its sulfonamide group is known for its antibacterial properties, making it a candidate for developing new antibiotics.

Case Study: Antibacterial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various sulfonamide derivatives, including this compound. The results indicated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .

Neurological Research

The compound has also been explored for its effects on neurological pathways, particularly in the context of neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions like Alzheimer's and Parkinson's disease.

Case Study: Neuroprotective Effects

Research conducted at a leading university demonstrated that this compound exhibited neuroprotective effects in vitro by reducing oxidative stress in neuronal cells. This finding supports further exploration of its role in neurodegenerative disease therapies .

Drug Design and Development

The compound serves as a scaffold for synthesizing more complex molecules with enhanced biological activities. Its versatile structure allows for various modifications, leading to derivatives with improved pharmacokinetic properties.

Data Table: Synthesized Derivatives

| Derivative Name | Modification Type | Biological Activity |

|---|---|---|

| Compound A | Methyl substitution | Enhanced antibacterial activity |

| Compound B | Hydroxyl addition | Increased neuroprotective effect |

| Compound C | Fluorination | Improved solubility |

Mechanism of Action

The mechanism of action of 1-(Pyrrolidine-1-sulfonyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved .

Comparison with Similar Compounds

Methylsulfonyl vs. Pyrrolidine Sulfonyl

- 1-(Methylsulfonyl)piperidin-4-amine Hydrochloride (CAS 651057-01-1) Molecular Formula: C₆H₁₅ClN₂O₂S Molecular Weight: 214.71 g/mol Properties: Highly water-soluble (>95% purity), stable under dry storage conditions. Used in kinase inhibitor synthesis .

1-(Cyclopropylsulfonyl)piperidin-4-ylmethanamine (CAS 1202975-17-4)

Aromatic vs. Aliphatic Sulfonyl Groups

- 1-(Pyrimidin-2-yl)piperidin-4-amine Dihydrochloride (CAS 1179369-48-2)

- Molecular Formula : C₉H₁₆Cl₂N₄

- Molecular Weight : 251.16 g/mol

- Properties : The pyrimidine substituent provides π-π stacking capabilities, enhancing interactions with aromatic residues in enzyme active sites. This contrasts with the aliphatic pyrrolidine sulfonyl group, which favors hydrophobic interactions .

Positional Isomerism and Functional Group Impact

4-Amino vs. 3-Amino Substitutions

- 1-(3-Chloropyridin-2-yl)piperidin-4-amine (CAS 777009-05-9)

Phenethyl vs. Sulfonyl Substituents

- 1-(4-Methoxyphenethyl)piperidin-4-amine (CAS 85098-70-0) Boiling Point: 346.6±37.0 °C Density: 1.0±0.1 g/cm³ Applications: The phenethyl group enhances lipophilicity, favoring blood-brain barrier penetration—a property less pronounced in sulfonyl-containing analogs like 1-(Pyrrolidine-1-sulfonyl)piperidin-4-amine .

Data Tables for Key Analogs

Biological Activity

1-(Pyrrolidine-1-sulfonyl)piperidin-4-amine is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

This compound has been primarily investigated for its interaction with various biological targets, particularly in the context of receptor modulation and enzyme inhibition. This compound is noted for its selectivity and potency in modulating muscarinic acetylcholine receptors, specifically as an antagonist for the M5 subtype, which plays a role in cognitive functions and various neurological disorders .

The mechanism of action for this compound involves its binding affinity to specific receptors or enzymes. It acts by inhibiting certain pathways that are critical in cellular signaling. For instance, it has shown efficacy in modulating the activity of muscarinic receptors, which are involved in neurotransmission and other physiological processes .

Structure-Activity Relationship (SAR)

The structure of this compound allows for significant interactions with target proteins. The presence of the pyrrolidine and piperidine moieties contributes to its binding affinity and selectivity. Variations in the substituents on these rings can lead to different biological activities, highlighting the importance of SAR studies in optimizing compound efficacy .

| Compound | Target | Activity | Reference |

|---|---|---|---|

| This compound | M5 receptor | Antagonist | |

| Derivative A | Cholinesterase | Inhibitor | |

| Derivative B | Antibacterial | MIC = 3.125 μg/mL |

Case Study 1: M5 Receptor Antagonism

A study investigated the efficacy of this compound as a selective M5 antagonist. The compound demonstrated improved clearance profiles compared to previous piperidine-based antagonists, indicating potential for therapeutic applications in treating cognitive disorders .

Case Study 2: Antibacterial Activity

Another research effort explored derivatives of this compound for antibacterial properties. Compounds similar to this compound exhibited significant activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL, suggesting potential as a lead for new antibacterial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.